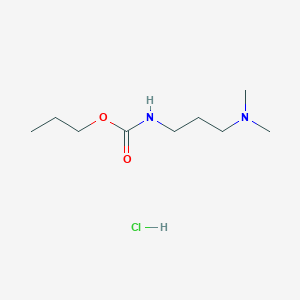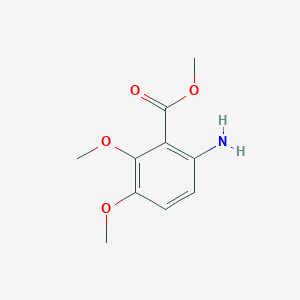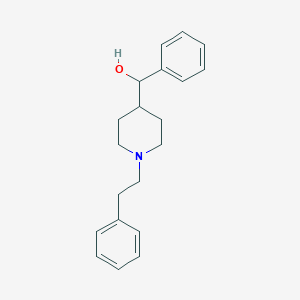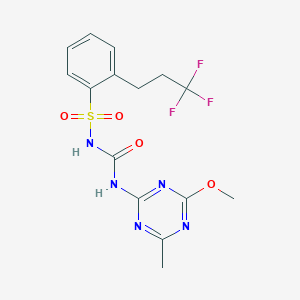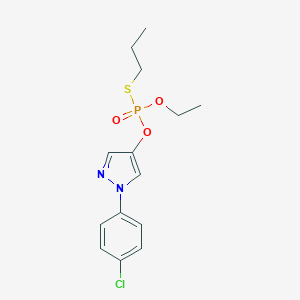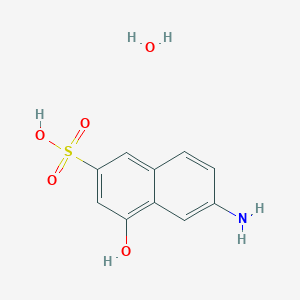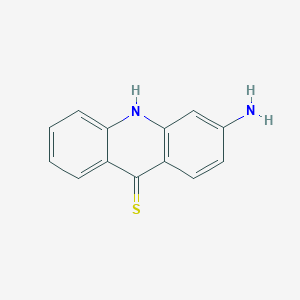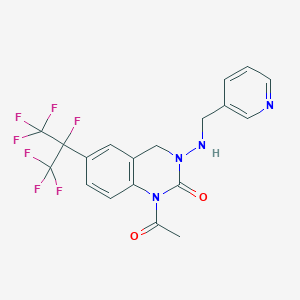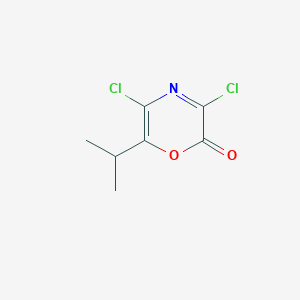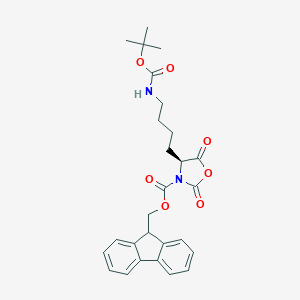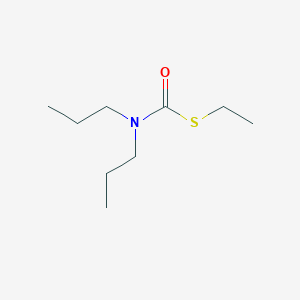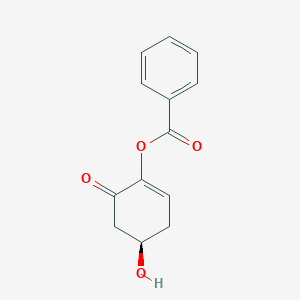![molecular formula C33H48N8O2 B166756 N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide] CAS No. 337511-95-2](/img/structure/B166756.png)
N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives in Medicinal Chemistry
Piperazine and its analogues, owing to their versatile pharmacological activities, have been extensively studied for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. The design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules have been a focal point, offering insights into developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Polyamide Films in Environmental Applications
In the realm of environmental technology, crumpled polyamide films, especially those derived from piperazine-based nanofiltration (NF) membranes, have garnered attention for their exceptional separation performance in water treatment processes. These membranes demonstrate significant advancements in water permeance, selectivity, and antifouling performance, addressing the urgent need for efficient water purification and desalination solutions (Shao et al., 2022).
Zukünftige Richtungen
The future directions for research involving this compound could be numerous, depending on the field of study. As it is intended for research use only , it could be used in a variety of scientific investigations, from studying its physical and chemical properties to exploring its potential biological activity.
Eigenschaften
IUPAC Name |
4-pyridin-2-yl-N-[4-[[4-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]cyclohexyl]methyl]cyclohexyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48N8O2/c42-32(40-21-17-38(18-22-40)30-5-1-3-15-34-30)36-28-11-7-26(8-12-28)25-27-9-13-29(14-10-27)37-33(43)41-23-19-39(20-24-41)31-6-2-4-16-35-31/h1-6,15-16,26-29H,7-14,17-25H2,(H,36,42)(H,37,43) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZFHMUKPPIBJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC2CCC(CC2)NC(=O)N3CCN(CC3)C4=CC=CC=N4)NC(=O)N5CCN(CC5)C6=CC=CC=N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48N8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide] | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

